molecular formula C11H12F3NO2 B15229337 tert-Butyl 6-(trifluoromethyl)picolinate

tert-Butyl 6-(trifluoromethyl)picolinate

Cat. No.: B15229337
M. Wt: 247.21 g/mol
InChI Key: YEDYEHKQDHGTJJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(trifluoromethyl)picolinate is a substituted picolinate ester featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a tert-butyl ester moiety at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of the trifluoromethyl group, which enhances the reactivity of the pyridine ring in substitution reactions . Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of approximately 265.22 g/mol (calculated). Storage conditions for related tert-butyl picolinates, such as tert-butyl 6-chloro-5-(trifluoromethyl)picolinate, recommend refrigeration at 2–8°C, suggesting similar stability requirements for the parent compound .

Synthetic routes often involve palladium-catalyzed cross-coupling reactions or halogenation followed by esterification. For example, ethyl 4-amino-5-fluoropicolinate derivatives are synthesized via hydrogenation using Pd(dppf)Cl₂ as a catalyst , while tert-butyl esters are employed as protective groups in multi-step syntheses of complex molecules, such as spirocyclic carboxamides .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H12F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15-7)11(12,13)14/h4-6H,1-3H3

InChI Key

YEDYEHKQDHGTJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(trifluoromethyl)picolinate typically involves the esterification of 6-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide or tert-butyl alcohol.

    Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: tert-Butyl hydroperoxide, tert-butyl alcohol.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving picolinic acid derivatives.

Medicine: The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(trifluoromethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity by increasing the lipophilicity and electronic effects of the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group in this compound provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters. This enhances its stability as a synthetic intermediate .
  • Reactivity : The trifluoromethyl group at C6 deactivates the pyridine ring, directing electrophilic substitution to the 4-position. In contrast, the chloro substituent in tert-butyl 6-chloro-5-(trifluoromethyl)picolinate acts as a leaving group, enabling nucleophilic aromatic substitution .
  • Solubility : Methyl and ethyl esters exhibit higher solubility in polar solvents than tert-butyl derivatives due to reduced steric bulk .

Stability and Analytical Data

  • Hydrolysis Resistance: tert-Butyl esters exhibit slower hydrolysis under acidic or basic conditions compared to methyl esters. For instance, tert-butyl-protected intermediates in EP 4,374,877 require trifluoroacetic acid (TFA) for deprotection, whereas methyl esters hydrolyze readily in aqueous methanol .
  • Chromatographic Data :
    • This compound analogs show HPLC retention times of 1.23–1.33 minutes under acidic conditions (e.g., 0.1% TFA), reflecting moderate polarity .
    • LCMS data for related compounds confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺), consistent with their molecular weights .

Biological Activity

tert-Butyl 6-(trifluoromethyl)picolinate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, effects on specific biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12H12F3N
  • Molecular Weight : 249.23 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

  • Liver X Receptor (LXR) Agonism : The compound has been studied for its role as an LXR agonist, which is critical in regulating cholesterol homeostasis and lipid metabolism. In a study involving structure-activity relationship (SAR) analysis, related compounds demonstrated increased expression of ABCA1 mRNA without elevating plasma triglycerides in animal models, suggesting a beneficial profile for managing dyslipidemia .
  • Inhibition of Enzymatic Activity : The compound's derivatives have been shown to inhibit specific enzymes involved in lipid metabolism, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This inhibition can affect the biosynthesis of bioactive lipids, potentially influencing inflammatory responses .
  • Impact on Immune Function : Studies have indicated that compounds similar to this compound can modulate immune responses by inhibiting certain pathways in B-cell activation and T-lymphocyte proliferation. This suggests a potential application in treating autoimmune disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObservations
LXR AgonismIncreased ABCA1 mRNA expression; no rise in plasma triglycerides in mice and monkeys.
Enzyme InhibitionInhibition of NAPE-PLD with significant effects on lipid signaling pathways.
Immune ModulationSuppression of B-cell activation; potential therapeutic effects in autoimmune diseases.

Case Studies

  • Case Study on LXR Agonism : A study demonstrated that this compound analogs significantly enhanced the expression of genes involved in cholesterol efflux pathways, indicating their potential use in cardiovascular disease management .
  • Enzymatic Inhibition Study : Research involving HEK293T cells overexpressing NAPE-PLD revealed that certain derivatives exhibited potent inhibitory effects, leading to altered lipid profiles that could be beneficial in metabolic disorders .

Toxicity and Safety Profiles

While the biological activity is promising, toxicity assessments are crucial for any therapeutic application. Preliminary studies suggest moderate toxicity levels in zebrafish embryos, indicating a need for further evaluation to ensure safety before clinical trials .

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